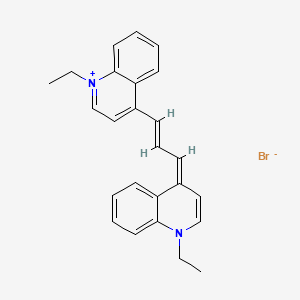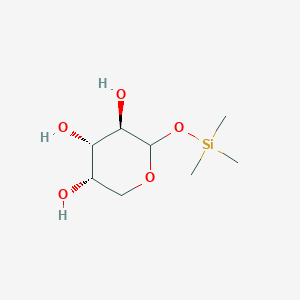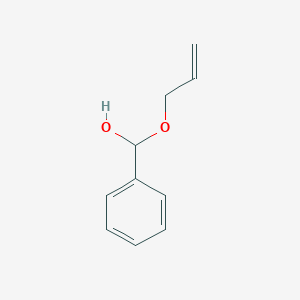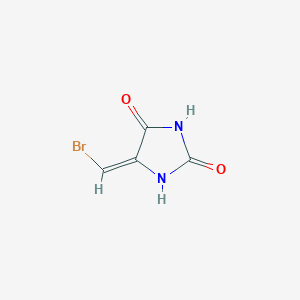![molecular formula C17H32N4O7 B15341096 Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as guanidino, Boc-protected amino, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate typically involves multiple steps, starting with the protection of amino groups using the Boc (tert-butyloxycarbonyl) protecting group. The guanidino group is introduced through a reaction with cyanuric chloride, which acts as an activating reagent. The esterification step involves reacting the protected amino acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize the production process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in the development of biochemical assays and the study of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The guanidino group can act as a ligand for metal ions, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl (S)-4-[(3-Boc-guanidino)oxy]butanoate
Ethyl (S)-4-[(3-Boc-amino)oxy]butanoate
Ethyl (S)-4-[(3-guanidino)oxy]-2-(Boc-amino)butanoate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C17H32N4O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24) |
InChI Key |
PZMJOLYZNPGTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


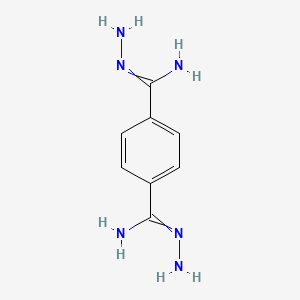
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

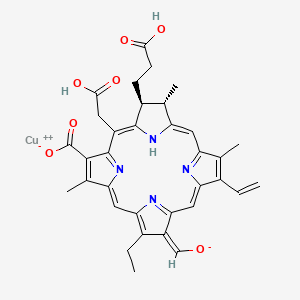
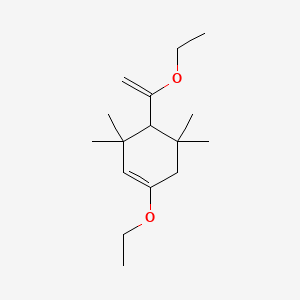
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
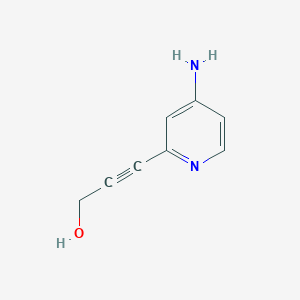

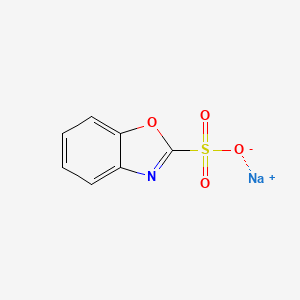
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
